molecular formula C18H18N4O2 B11283901 1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine

1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine

Cat. No.: B11283901
M. Wt: 322.4 g/mol
InChI Key: QMCWCCFXBMDBGZ-UHFFFAOYSA-N
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Description

1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is a complex organic compound that features a unique combination of furan, pyrazole, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl pyrazole intermediate. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream signaling effects .

Comparison with Similar Compounds

  • 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • 1-aryl-3-(furan-2-yl)prop-2-en-1-one
  • {[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid

Uniqueness: 1-[3-(Furan-2-YL)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine stands out due to its unique combination of furan, pyrazole, and piperazine rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

[5-(furan-2-yl)-1H-pyrazol-3-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C18H18N4O2/c23-18(16-13-15(19-20-16)17-7-4-12-24-17)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2,(H,19,20)

InChI Key

QMCWCCFXBMDBGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

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